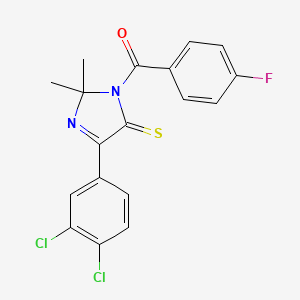![molecular formula C20H15Cl2FN2OS B6516941 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899909-62-7](/img/structure/B6516941.png)
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (DFBT) is a synthetic compound that has recently been studied for its potential applications in the field of scientific research. DFBT is a member of the spirocyclic heterocyclic compounds, which are known for their unique properties, such as high reactivity and stability. In recent years, DFBT has been studied for its potential to be used as a reagent, a catalyst, and a fluorescent probe in various scientific research applications. In
科学研究应用
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has been studied for its potential applications in the field of scientific research. It has been used as a reagent in the synthesis of various compounds, such as aryl sulfonamides, aryl amides, and aryl ketones. It has also been used as a catalyst in the synthesis of various compounds, such as aryl halides, aryl amines, and aryl sulfonamides. Additionally, this compound has been used as a fluorescent probe in the detection of various compounds, such as amino acids and nucleic acids.
作用机制
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a highly reactive compound and is known to react with a variety of substrates. In the direct synthesis method, this compound is formed through the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base. In the one-pot synthesis method, this compound is formed through the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base and a catalyst. In the multi-step synthesis method, this compound is formed through the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base and a catalyst, followed by the reaction of the resulting intermediate with thionyl chloride.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has the potential to inhibit the growth of various cancer cell lines, such as lung cancer, breast cancer, and prostate cancer. In addition, this compound has been studied for its potential to reduce inflammation and to modulate the immune system. However, further studies are needed to determine the precise biochemical and physiological effects of this compound.
实验室实验的优点和局限性
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a highly reactive compound and is known to react with a variety of substrates. This makes it a useful reagent for various lab experiments. Additionally, this compound is known to be stable and can be stored for long periods of time without significant degradation. However, this compound is a hazardous compound and should be handled with caution.
未来方向
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has potential applications in the field of scientific research, and there are a number of future directions that could be explored. These include further studies on the potential biochemical and physiological effects of this compound, as well as the development of new synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential applications of this compound in other fields, such as drug discovery and materials science.
合成方法
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be synthesized using a variety of methods, such as the direct synthesis method, the one-pot synthesis method, and the multi-step synthesis method. The direct synthesis method involves the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base, such as potassium carbonate, to form this compound. The one-pot synthesis method involves the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base and a catalyst, such as palladium acetate, to form this compound. The multi-step synthesis method involves the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base and a catalyst, such as palladium acetate, followed by the reaction of the resulting intermediate with thionyl chloride to form this compound.
属性
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2OS/c21-13-5-8-15(16(22)11-13)17-19(27)25(20(24-17)9-1-2-10-20)18(26)12-3-6-14(23)7-4-12/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINFRBIFVAVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516861.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516882.png)
![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6516889.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B6516897.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516905.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516908.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516909.png)

![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516925.png)
![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6516932.png)

![1-(4-fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516952.png)
![1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516962.png)
![1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6516968.png)